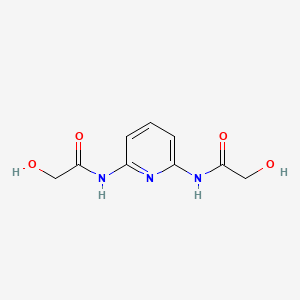![molecular formula C13H12N4O B5703261 5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5703261.png)
5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a triazole and pyrimidine ring in its structure. The synthesis of this compound involves several steps and has been the subject of extensive research.
作用機序
The mechanism of action of 5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by interacting with various cellular targets. It has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer properties. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, it has been shown to disrupt the cell membrane of bacteria and fungi, which may contribute to its antimicrobial properties.
Biochemical and Physiological Effects:
5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, it has been found to inhibit the growth of bacteria and fungi, which may contribute to its antimicrobial properties.
実験室実験の利点と制限
One advantage of using 5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells, which may make it a promising candidate for further research in this area. Additionally, this compound has been found to have antimicrobial properties, which may make it useful in the development of new antibiotics. One limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of this compound before it can be used in clinical trials.
将来の方向性
There are several future directions for the research on 5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One area of interest is its potential as an anticancer agent. Further research is needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another area of interest is its potential as an anti-inflammatory agent. Further research is needed to determine the mechanism of action and efficacy of this compound in animal models. Additionally, future research could explore the potential of this compound as an antimicrobial agent and its potential applications in other areas of scientific research.
合成法
The synthesis of 5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves several steps. The initial step involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form 4-methylbenzaldehyde hydrazone. This intermediate product is then reacted with ethyl acetoacetate to form 5-methyl-2-(4-methylphenyl)pyrazoline-3,4-dione. This product is then reacted with ammonium acetate to form 5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. The synthesis of this compound has been optimized to increase the yield, purity, and efficiency of the reaction.
科学的研究の応用
5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has potential applications in scientific research. This compound has been found to have antitumor, anti-inflammatory, and antimicrobial properties. It has also been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been found to have potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
特性
IUPAC Name |
5-methyl-2-(4-methylphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-3-5-10(6-4-8)12-15-13-14-9(2)7-11(18)17(13)16-12/h3-7H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDZDTRZINKGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5703199.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5703224.png)
![(3-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5703228.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5703239.png)
![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile](/img/structure/B5703246.png)



![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5703274.png)
